Phenyl[(phenylsulfonyl)amino]acetic acid

Aldose reductase Enantioselectivity Stereochemistry

Phenyl[(phenylsulfonyl)amino]acetic acid is a critical chiral sulfonamide scaffold for medicinal chemistry and chemical biology. Unlike simplified glycine analogs, the α-phenyl substitution in this 2-phenylglycine series dramatically enhances aldose reductase inhibitory potency and enforces predictable enantioselective inhibition (S-enantiomer active). The phenylsulfonyl linker further provides conformational behavior distinct from N-benzoyl isosteres, as confirmed by NMR. This well-characterized SAR makes it ideal for rational inhibitor optimization and enantioselective synthesis studies. Secure consistent quality and reliable supply for your chiral resolution and drug discovery programs.

Molecular Formula C14H13NO4S
Molecular Weight 291.32
CAS No. 271599-72-5
Cat. No. B2755733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl[(phenylsulfonyl)amino]acetic acid
CAS271599-72-5
Molecular FormulaC14H13NO4S
Molecular Weight291.32
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13NO4S/c16-14(17)13(11-7-3-1-4-8-11)15-20(18,19)12-9-5-2-6-10-12/h1-10,13,15H,(H,16,17)
InChIKeyQJBGCXNTFZBQJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl[(phenylsulfonyl)amino]acetic Acid (CAS 271599-72-5): Baseline Properties and Role as a Research Tool


Phenyl[(phenylsulfonyl)amino]acetic acid (CAS 271599-72-5), also known as 2-benzenesulfonamido-2-phenylacetic acid, is a sulfonamide derivative of phenylacetic acid. It is a chiral molecule with a molecular weight of 291.32 g/mol and the formula C14H13NO4S [1]. This compound is primarily utilized as a building block in organic synthesis [2] and has been investigated as a potential inhibitor of aldose reductase, an enzyme implicated in diabetic complications [3].

Why N-(Phenylsulfonyl)glycine Analogs Are Not Direct Replacements for Phenyl[(phenylsulfonyl)amino]acetic Acid


In drug discovery and chemical biology, substituting one sulfonamide building block for another is a common but risky practice. Research on N-(phenylsulfonyl)glycine-based aldose reductase inhibitors demonstrates that even subtle structural modifications, such as the addition of an alpha-phenyl group to create the 2-phenylglycine series, drastically alter enzyme affinity and stereoselectivity. Studies show that N-(phenylsulfonyl)-2-phenylglycines (the class to which the target compound belongs) exhibit a clear and predictable enantioselective inhibition profile (S > R), a feature not consistently observed in isosteric N-benzoyl series [1]. Furthermore, the presence of the phenyl group on the alpha carbon leads to higher inhibitory potency compared to the simpler N-(phenylsulfonyl)glycine analogs [2]. Therefore, generic substitution without considering these specific structure-activity relationships can lead to a complete loss of the desired biological effect.

Quantitative Differentiation of Phenyl[(phenylsulfonyl)amino]acetic Acid in Aldose Reductase Inhibition


Enantioselective Inhibition: S-Enantiomer of PS-2-Phenylglycine is More Potent than the R-Enantiomer

In a study comparing enantiomers of N-(phenylsulfonyl)-2-phenylglycines (PS-2-phenylglycines), the S-isomer was found to be significantly more active than its R-isomer counterpart [1]. This establishes that the chiral center at the alpha-carbon is a critical determinant of biological activity. This finding is consistent with a separate comparative analysis which concluded that the PS-alanine and PS-2-phenylglycine series produce enantioselective inhibition where the S-enantiomer is more potent (S > R) [2].

Aldose reductase Enantioselectivity Stereochemistry

Enhanced Potency of PS-2-Phenylglycines Over Simpler PS-Glycines

The addition of a phenyl group to the alpha-carbon of the N-(phenylsulfonyl)glycine scaffold, forming the 2-phenylglycine series (to which the target compound belongs), results in a demonstrable increase in inhibitory potency against rat lens aldose reductase. Research indicates that the S-stereoisomers of the 2-phenylglycine series display greater inhibitory potencies than the corresponding unsubstituted N-(phenylsulfonyl)glycines [1].

Aldose reductase Structure-activity relationship Inhibitor design

Differential Conformational Effects: PS-Amino Acids vs. N-Benzoyl Isosteres

Proton NMR studies comparing the N-(phenylsulfonyl)amino acid (PS-amino acid) series with isosteric N-benzoyl amino acids revealed a key difference in solution-phase behavior. While N-substitution in the N-benzoyl series led to a strong preference for a specific 'trans' rotameric conformation, no such N-substituent effects on conformation were observed in the PS-amino acid series [1]. This suggests that the PS-amino acid scaffold possesses a distinct conformational landscape compared to its carbonyl-based isosteres.

Conformational analysis NMR spectroscopy Structure-activity relationship

Key Research Applications for Phenyl[(phenylsulfonyl)amino]acetic Acid Based on Validated Differentiators


Enantioselective Synthesis and Chiral Chromatography

The well-documented difference in biological activity between the S- and R-enantiomers of N-(phenylsulfonyl)-2-phenylglycines [1] makes the compound an excellent candidate for studies involving chiral resolution and the development of enantioselective synthetic methods. Its use as a building block in asymmetric synthesis is further supported by its ability to form stable diastereomers for HPLC analysis [2].

Development of Aldose Reductase Inhibitors

The enhanced potency of the 2-phenylglycine series over simpler N-(phenylsulfonyl)glycines establishes this compound as a valuable scaffold for the development of aldose reductase inhibitors [3]. Its structure-activity relationships are well-characterized, providing a rational basis for further optimization in projects targeting diabetic complications.

Conformational Studies and Isostere Evaluation

The distinct conformational behavior of the phenylsulfonyl group compared to N-benzoyl isosteres, as demonstrated by NMR [4], positions this compound as a useful tool in chemical biology. It can be employed to investigate how subtle changes in linker chemistry (sulfonamide vs. amide) affect the conformational landscape and, consequently, the binding affinity and selectivity of small molecules for their biological targets.

Quote Request

Request a Quote for Phenyl[(phenylsulfonyl)amino]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.